

Introduction: The Significance of the Biphenyl Scaffold

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Compound of Interest

Compound Name:	2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl
CAS No.:	38351-01-8
Cat. No.:	B13423345

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Biphenyl derivatives, characterized by two interconnected phenyl rings, are a cornerstone in modern organic chemistry and materials science.[1][2][3] Their unique structural and electronic properties, which can be finely tuned through substitution, make them invaluable in a multitude of applications, from pharmaceuticals to advanced materials.[2][4] This guide focuses specifically on 2-substituted biphenyl derivatives, a class of compounds whose steric and electronic characteristics give rise to fascinating stereochemical phenomena and a broad spectrum of biological activities and material properties.

The introduction of substituents at the 2-position of the biphenyl core induces significant steric hindrance, which can restrict rotation around the central C-C single bond.[5] This restricted rotation, known as atropisomerism, can lead to the existence of stable, non-interconverting enantiomers, adding a layer of complexity and opportunity in drug design and asymmetric catalysis.[5] This guide will provide a comprehensive overview of the synthesis, stereochemistry, and diverse applications of these intriguing molecules, tailored for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of 2-Substituted Biphenyl

Derivatives: A Chemist's Toolkit

The construction of the biaryl bond in 2-substituted biphenyls has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. The choice of method often depends on factors such as substrate scope, functional group tolerance, and the desired substitution pattern.

Classical Approaches: The Ullmann Reaction

One of the earliest methods for biphenyl synthesis is the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides.^{[1][6]} While effective, this method often requires harsh reaction conditions, such as high temperatures, and may have limited functional group compatibility. However, it remains a reliable method, particularly for the synthesis of sterically hindered biphenyls where other methods may fail.^[7] For instance, the Ullmann coupling of a dibrominated arene has been successfully employed, with the reaction showing selectivity for the more hindered bromine atom due to the directing effect of an ortho ester substituent.^[7]

Modern Marvels: Palladium-Catalyzed Cross-Coupling Reactions

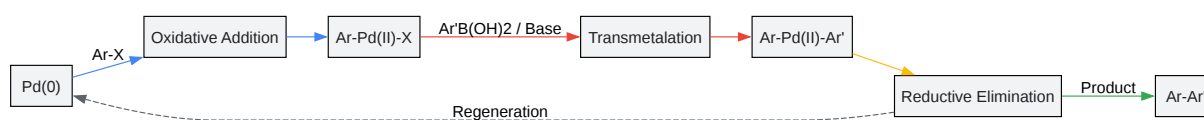
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.^{[6][8]}

The Suzuki-Miyaura coupling is arguably the most widely used method for constructing the biphenyl scaffold.^{[4][6]} This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.^{[6][8]} The mild reaction conditions and the commercial availability of a vast array of boronic acids make this a highly attractive method.^[6] For example, 2-nitrophenylboronic acid is a valuable building block that can be used to synthesize a variety of substituted biphenyls, with the nitro group serving as a handle for further chemical transformations.^[4]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2-Substituted Biphenyl

- **Reactant Preparation:** In a round-bottom flask, combine the 2-substituted aryl halide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K_2CO_3 (3.0 mmol).[8]
- **Catalyst Addition:** Add the palladium catalyst, for instance, $Pd(PPh_3)_4$ (0.01-0.05 mol%).
- **Solvent and Degassing:** Add a degassed solvent mixture, such as DME and water (4:1 ratio). [4] It is crucial to degas the solvent to prevent oxidation of the palladium catalyst.
- **Reaction:** Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.[4]
- **Work-up:** After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted biphenyl derivative.

Catalytic Cycle of the Suzuki-Miyaura Coupling



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Negishi coupling utilizes an organozinc reagent, while the Hiyama coupling employs an organosilicon reagent as the nucleophilic partner.[6][8] The Negishi coupling is particularly useful for its high reactivity and functional group tolerance.[6] The Hiyama coupling offers the advantage of using organosilanes, which are often more stable and less toxic than other organometallic reagents.[9][10] Recent advancements have even enabled Rh(III)-catalyzed C-

H Hiyama cross-coupling in water, providing a more sustainable approach to biphenyl synthesis.[9]

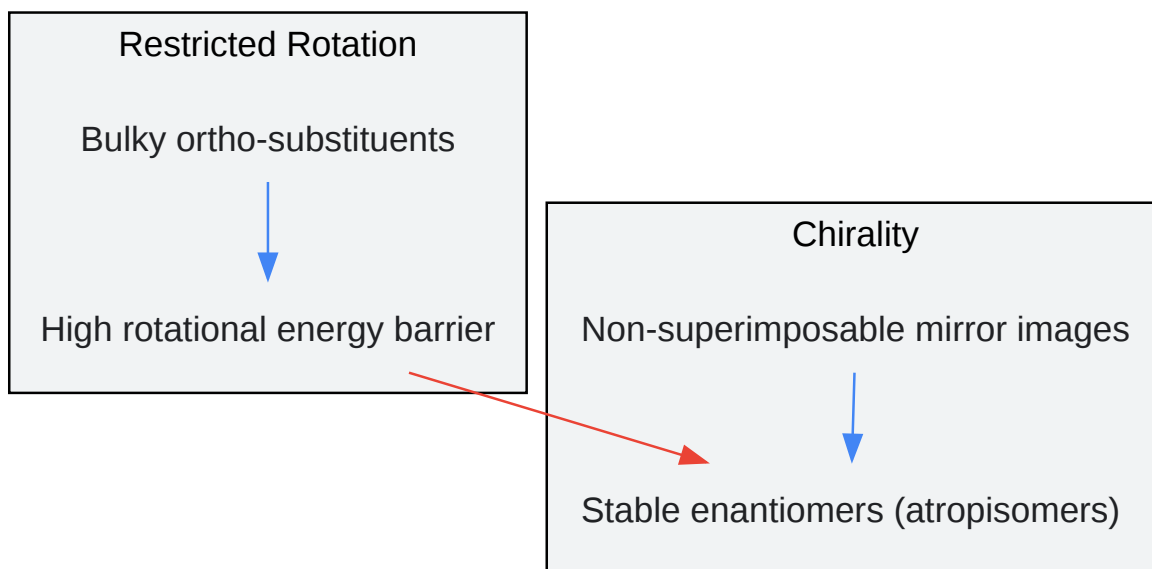
Coupling Reaction	Organometallic Reagent	Key Advantages
Suzuki-Miyaura	Organoboron	Mild conditions, high functional group tolerance, commercially available reagents.[6][8]
Negishi	Organozinc	High reactivity, good functional group tolerance.[6][8]
Hiyama	Organosilicon	Stable and less toxic reagents, can be performed in aqueous media.[9][10]
Stille	Organotin	Tolerant of a wide range of functional groups.[6][8]

Part 2: The Intriguing Stereochemistry of 2-Substituted Biphenyls: Atropisomerism

The presence of bulky substituents at the ortho-positions (2, 2', 6, and 6') of the biphenyl core can severely restrict rotation around the central C-C single bond, leading to a unique form of stereoisomerism known as atropisomerism.[5] If the rotational energy barrier is high enough, the two resulting atropisomers can be isolated as stable, non-interconverting enantiomers at room temperature.[5]

The stability of these atropisomers is dependent on the size of the ortho-substituents.[11] For instance, the rotational barrier increases significantly when going from a hydrogen to a larger halogen or a methyl group at the 2-position.[11] This phenomenon is of paramount importance in medicinal chemistry, as different atropisomers can exhibit distinct pharmacological activities.

Conditions for Atropisomerism in Biphenyls



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Caption: Key factors leading to atropisomerism in substituted biphenyls.

Part 3: Diverse Applications of 2-Substituted Biphenyl Derivatives

The unique structural and electronic properties of 2-substituted biphenyl derivatives have led to their widespread use in various scientific and technological fields.^{[1][6]}

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The biphenyl moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^{[6][12][13]} 2-Substituted biphenyl derivatives have demonstrated a wide range of pharmacological activities, including:

- **Antitumor Activity:** Certain 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.^[14] The introduction of a chlorine atom at the 2-position of the biphenyl ring was found to dramatically improve inhibitory activity.^[14]

- **Antimicrobial and Antifungal Activity:** Various biphenyl derivatives have shown significant antimicrobial and antifungal properties.[1]
- **Anti-inflammatory and Analgesic Effects:** The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.[1][6]
- **Antidiabetic Activity:** Some 2-iminobenzimidazole derivatives containing a biphenyl substituent have been investigated as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated protein kinase (AMPK), showing promise in the treatment of type 2 diabetes.[13]
- **Antioxidant Activity:** N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles have been identified as having significant antioxidant and antiradical activity.[12]

Materials Science: Building Blocks for Advanced Materials

The rigid and planar nature of the biphenyl core, combined with its tunable electronic properties, makes it an excellent building block for advanced materials.[2][4]

- **Organic Light-Emitting Diodes (OLEDs):** Biphenyl derivatives are widely used in the emissive and charge-transport layers of OLEDs.[2][4][6] The electronic properties of the biphenyl unit can be precisely controlled by the introduction of electron-donating or electron-withdrawing substituents.[2]
- **Liquid Crystals:** The elongated and rigid structure of certain biphenyl derivatives makes them ideal components of liquid crystal displays (LCDs).[2][4]

Conclusion

2-Substituted biphenyl derivatives represent a fascinating and highly versatile class of compounds. The steric hindrance introduced by the 2-substituent not only gives rise to the intriguing phenomenon of atropisomerism but also profoundly influences their biological activity and material properties. The continuous development of novel and efficient synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has made a vast array of these compounds readily accessible for further investigation. From their crucial role as privileged scaffolds in drug discovery to their application as building blocks for advanced materials, 2-

substituted biphenyl derivatives will undoubtedly continue to be a focal point of research and innovation in the years to come.

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